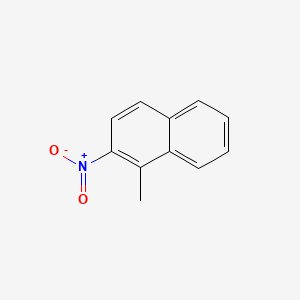

1-Methyl-2-nitronaphthalene

Description

Contextualizing 1-Methyl-2-nitronaphthalene within Nitro-Polycyclic Aromatic Hydrocarbon Chemistry

Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) characterized by the presence of at least one nitro functional group (-NO2) attached to the aromatic ring structure. sonar.ch PAHs themselves are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials such as fossil fuels and biomass. ontosight.airesearchgate.net The addition of a nitro group significantly alters the physical, chemical, and biological properties of the parent PAH. ontosight.ai

Nitro-PAHs enter the environment through two primary pathways: direct emission from combustion sources like diesel engines and industrial processes, and secondary formation in the atmosphere. ontosight.aiaaqr.org This secondary formation involves the reaction of gas-phase PAHs with nitrogen oxides (NOx), such as nitrogen dioxide (NO2), often initiated by hydroxyl (OH) or nitrate (B79036) (NO3) radicals, particularly in the presence of sunlight. aaqr.orgnih.gov Due to their chemical properties, Nitro-PAHs are found in various environmental compartments, including the air (in both gas and particulate phases), water, and soil. ontosight.aicase.edu

The presence of the nitro group generally increases the polarity and water solubility of these compounds compared to their parent PAHs, which affects their environmental distribution and fate. ontosight.ai Toxicologically, many Nitro-PAHs are of significant concern as they have been identified as potent mutagens and carcinogens, with some exhibiting greater toxicity than the original PAH from which they were derived. ontosight.aiaaqr.org Their harmful effects are often linked to the metabolic formation of reactive intermediates that can bind to DNA and other cellular macromolecules. ontosight.ai

Research Significance and Academic Relevance of this compound

The academic and research interest in this compound stems from its role as a representative compound for studying the complex chemistry and toxicology of Nitro-PAHs. Its specific isomeric structure, with a methyl group at the 1-position and a nitro group at the 2-position of the naphthalene (B1677914) backbone, provides a valuable case study for understanding structure-activity relationships within this class of pollutants.

Research has particularly focused on comparative studies involving this compound and its other methylnitronaphthalene (MNN) isomers. researchgate.netnih.gov These studies aim to elucidate how the relative positions of the methyl and nitro groups influence the compound's properties, such as its mutagenicity and photochemical behavior.

For instance, investigations into the mutagenicity of a series of methyl-substituted nitronaphthalenes have been conducted. In assays using Salmonella typhimurium TA98 and TA100, the substitution of a methyl group ortho to the nitro group, as is the case in this compound (where the methyl group is adjacent to the nitro group), has been shown to decrease mutagenicity in the absence of a rat liver S9 fraction. nih.gov This inhibitory effect was also observed in the presence of the S9 fraction, although it was less pronounced. nih.gov Such findings are crucial for developing predictive models of toxicity based on chemical structure.

Furthermore, the photochemical fate of this compound is a significant area of research. Photolysis, or degradation by light, is a major atmospheric removal pathway for many Nitro-PAHs. researchgate.netnih.gov Studies on this compound and its isomers help to understand how molecular structure affects photodegradation rates. For example, research has shown that the photodegradation quantum yield of nitronaphthalene derivatives is influenced by the torsion angle of the nitro group relative to the aromatic ring. nih.govwalshmedicalmedia.com In 2-methyl-1-nitronaphthalene (B1630592), the presence of the methyl group increases this torsion angle, leading to significantly higher photoreactivity compared to 1-nitronaphthalene (B515781). nih.gov While specific data for this compound's photoreactivity in these comparative studies is part of ongoing research, it is a key compound in experiments designed to understand these degradation pathways and identify reaction products. copernicus.orgcopernicus.org

The study of this compound, therefore, contributes to a broader understanding of how subtle changes in molecular structure can have profound effects on the environmental behavior and toxicological profiles of Nitro-PAHs.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 63017-87-8 |

This table is interactive. Click on the headers to sort the data.

Mutagenicity Data for this compound

| Test System | Strain | Metabolic Activation | Result |

| Mutation in microorganisms | Salmonella typhimurium | -S9 | Decreased mutagenicity |

| Mutation in microorganisms | Salmonella typhimurium | +S9 | Inhibition of mutagenicity |

| SOS Chromotest | Escherichia coli PQ37 | Not specified | Did not induce SOS system |

This table is interactive. Click on the headers to sort the data. Data sourced from references nih.govnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVVTJCDVSSMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212240 | |

| Record name | Naphthalene, 1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63017-87-8 | |

| Record name | 1-Methyl-2-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63017-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063017878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6TB7V6S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Synthetic Routes to 1-Methyl-2-nitronaphthalene and Related Isomers

The primary method for synthesizing this compound and its isomers is through the nitration of naphthalene (B1677914) and its methyl-substituted derivatives. publish.csiro.aupublish.csiro.au This typically involves the reaction of the aromatic substrate with a nitrating agent, such as nitric acid, often in the presence of a catalyst like sulfuric acid. docbrown.info

Nitration of Naphthalene Derivatives: Experimental Approaches

The nitration of 1-methylnaphthalene (B46632) has been the subject of numerous studies to understand the distribution of the resulting nitro isomers. publish.csiro.aursc.org A common experimental approach involves the slow addition of concentrated nitric acid to 1-methylnaphthalene while controlling the reaction temperature to prevent uncontrollable reactions. rsc.org Following the reaction, the product mixture is typically extracted and analyzed to determine the composition of the various isomers. publish.csiro.au

Historically, the identification of the products from the nitration of methylnaphthalenes was a qualitative endeavor. Early work identified 2-methyl-1-nitronaphthalene (B1630592) and 1-methyl-4-nitronaphthalene (B1293490) as major products. publish.csiro.au The presence of 1-methyl-8-nitronaphthalene (B1617748) was also confirmed through the analysis of its reduced and acetylated derivative. publish.csiro.au The development of gas chromatography has since enabled quantitative analysis of the isomer distributions. publish.csiro.aupublish.csiro.au

Alternative nitrating agents and conditions have also been explored. For instance, nitration can be carried out using N-nitropyridinium salts in aprotic solvents like acetonitrile. psu.edu Continuous flow nitration has also been investigated as a potentially safer and more efficient method. acs.org

Regioselectivity and Isomer Distribution in Nitration Processes

The nitration of 1-methylnaphthalene yields a mixture of several isomeric products. The position of the nitro group is influenced by the directing effects of the methyl group and the inherent reactivity of the naphthalene ring system.

Early investigations into the nitration of 1-methylnaphthalene revealed that 1-methyl-4-nitronaphthalene is a major product, constituting approximately 70% of the mixture. rsc.org Other isomers identified include the 5-nitro and the 2-nitro derivatives. rsc.org Further studies have provided more detailed quantitative data on the isomer distribution under various reaction conditions.

The nitration of 1-methylnaphthalene with tetranitromethane upon irradiation resulted in a mixture of nitro-1-methylnaphthalenes, including the 2-, 3-, 4-, 5-, and 8-isomers. psu.edu

Isomer Distribution in the Nitration of 1-Methylnaphthalene with Tetranitromethane psu.edu

| Isomer | Percentage |

| 2-nitro | 10% |

| 3-nitro | 15% |

| 4-nitro | 59% |

| 5-nitro | 9% |

| 8-nitro | 7% |

This table shows the percentage yield of various isomers from the nitration of 1-methylnaphthalene with tetranitromethane.

The nitration of naphthalene itself with various nitrating agents results in a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the ratio of α- to β-isomer varying between 9 and 29. worldscientific.comresearchgate.net The use of modified zeolite catalysts, such as HBEA zeolite, has been shown to improve the regioselectivity towards 1-nitronaphthalene, achieving a 1-nitro to 2-nitro ratio of up to 19.2. mdpi.com

Mechanistic Understanding of Nitration Reactions

The mechanism of aromatic nitration has been a topic of extensive research and debate, with evidence supporting both electrophilic and charge-transfer pathways. nih.govacs.org

Electrophilic vs. Charge-Transfer Processes in Nitration

The classical mechanism for aromatic nitration is electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic ring to form a Wheland intermediate (a σ-complex), which then loses a proton to yield the nitrated product. worldscientific.comresearchgate.net

However, an alternative mechanism involving an initial single-electron transfer (SET) from the aromatic compound to the nitrating species has been proposed, particularly for reactive aromatics like naphthalene. worldscientific.comresearchgate.net This charge-transfer process leads to the formation of a naphthalene cation radical and a nitrogen dioxide radical. psu.edursc.org These radicals can then combine to form the Wheland intermediate. psu.edursc.org

Studies using N-nitropyridinium salts have provided evidence for both electrophilic (thermal) and charge-transfer (photochemical) nitration pathways. psu.edu Time-resolved spectroscopy has been instrumental in identifying the naphthalene cation radical as a key intermediate in the charge-transfer mechanism. psu.edursc.org

The nitration of methylnaphthalenes with NO₂BF₄ has been examined to further elucidate this mechanistic dichotomy. nih.govacs.org The results suggest that both electrophilic and charge-transfer processes can occur, with their relative contributions depending on the specific substrate and reaction conditions. researchgate.net

Influence of Reaction Conditions on Pathway Selectivity

Reaction conditions, such as temperature and the nature of the nitrating agent, can significantly influence the operative nitration mechanism and, consequently, the regioselectivity of the reaction.

For example, the NO₂⁺ nitration of 1,8-dimethylnaphthalene (B165263) exhibits a dramatic change in regioselectivity with temperature. acs.org At -78 °C, ortho-nitration is favored, which is attributed to an electrophilic pathway. nih.govacs.org In contrast, at 0 °C, para-nitration dominates, suggesting a charge-transfer process. nih.govacs.org This is supported by the observation that NO⁺ nitration, which proceeds through the same intermediates as the charge-transfer NO₂⁺ nitration, consistently yields the para-product regardless of temperature. nih.govacs.org

The presence of strong acids can suppress the direct charge-transfer process by protonating the substrate, leading to an enhancement of the ortho-regioselectivity, further supporting the dual-pathway hypothesis. researchgate.net The choice of solvent and the use of catalysts, such as zeolites, can also steer the reaction towards a specific isomer. mdpi.com For instance, conducting the nitration of naphthalene over HBEA-25 zeolite at a low temperature of -15 °C favors the formation of 1-nitronaphthalene. mdpi.com

Chemical Reactivity and Transformation Pathways

Atmospheric Chemical Transformations of 1-Methyl-2-nitronaphthalene

The transformation of this compound in the atmosphere is a complex process involving both gas-phase reactions with highly reactive radical species and photochemical degradation initiated by sunlight.

In the gas phase, this compound is susceptible to attack by ubiquitous atmospheric radicals, primarily the hydroxyl (OH•) and nitrate (B79036) (NO3•) radicals. These reactions are key drivers of its atmospheric lifetime and the formation of secondary pollutants.

The hydroxyl radical (OH•) is a dominant oxidant in the daytime troposphere. The oxidation of polycyclic aromatic hydrocarbons (PAHs) like 1-methylnaphthalene (B46632), a precursor to this compound, can be initiated by the addition of an OH radical. nih.gov This reaction can occur in both gas-phase atmospheric conditions and aqueous media. nih.gov The OH radical can attack the aromatic rings directly, leading to the formation of hydroxylated products. nih.gov Studies on the parent compound, 1-methylnaphthalene (1-MN), show that all eight positions on the ring are susceptible to OH addition, resulting in the formation of 1-MN-OH. nih.gov

The rate of this oxidation process can be influenced by temperature, with the rate of decomposition increasing with higher temperatures. nih.gov The reaction with OH radicals can ultimately lead to the complete mineralization of the PAH molecule. nih.gov The formation of oxy- and hydroxy-PAH derivatives is a key outcome of this oxidation pathway. nih.gov

| Reactant | Key Process | Primary Products | Influencing Factors |

|---|---|---|---|

| 1-Methylnaphthalene | OH radical addition to the aromatic ring | Hydroxylated derivatives (e.g., 1-MN-OH), Oxy-PAHs | Temperature, Presence of other pollutants |

The nitrate radical (NO3•) is a significant oxidant in the nighttime atmosphere, formed from the reaction of nitrogen dioxide (NO2) with ozone (O3). copernicus.orgnih.gov It reacts readily with a variety of volatile organic compounds, including aromatics. copernicus.orgnih.gov The reactions of NO3• with PAHs such as methylnaphthalene are an important pathway for the formation of nitroarenes, including this compound. uq.edu.au

The formation of methylnitronaphthalenes from the gas-phase reactions of 1- and 2-methylnaphthalene (B46627) with hydroxyl radicals in the presence of nitrogen oxides (NOx) is a recognized atmospheric process. acs.org This highlights the interplay between different radical species in the formation of nitrated PAHs. Organic nitrates are a significant component of secondary organic aerosols (SOAs), and their formation has been extensively studied. nih.gov The oxidation of hydrocarbons by nitrate radicals is a key route to the formation of organic nitrates, particularly at night. nih.gov

In addition to radical-initiated reactions, this compound can undergo direct degradation through the absorption of solar radiation, a process known as photolysis.

The efficiency of photolysis is quantified by the photolysis quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction. Determining wavelength-dependent quantum yields is crucial for accurately modeling the direct photolysis of chemicals in the environment. rsc.org For related compounds like methyl and isopropyl nitrate, photodissociation quantum yields have been measured to be unity at tropospherically relevant wavelengths (308-320 nm), indicating high efficiency of decomposition upon light absorption. nih.gov

| Compound | Wavelength Range (nm) | Quantum Yield (Φ) | Key Observation |

|---|---|---|---|

| Methyl Nitrate | 308-320 | Unity | High photodissociation efficiency nih.gov |

| Isopropyl Nitrate | 308-320 | Unity | High photodissociation efficiency nih.gov |

Molecular oxygen (O2) can play a significant role in the photodegradation of organic pollutants. The activation of molecular oxygen can generate various reactive oxygen species (ROS) that enhance the degradation of pollutants. researchgate.net In the context of 1-nitronaphthalene (B515781) photolysis, the presence of oxygen is crucial. The excited triplet state of 1-nitronaphthalene reacts with oxygen, leading to the formation of hydroperoxide and superoxide (B77818) radicals, which can further contribute to oxidative processes. nih.gov The reaction of the radical anion of 1-nitronaphthalene with O2 is a key step in this pathway. nih.govrsc.org This indicates that the efficiency of photodegradation of this compound is likely to be influenced by the concentration of molecular oxygen in the atmosphere.

Photochemical Degradation under Ambient Conditions

Identification and Mechanistic Understanding of Photoproduct Formation

Upon irradiation, nitronaphthalenes can undergo various photochemical reactions. A significant pathway involves the excited triplet state. For instance, the excited triplet state of 1-nitronaphthalene (¹NN*) is capable of reacting with nitrite (B80452) (NO₂⁻) to produce dinitronaphthalene isomers, specifically 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene (B126178) researchgate.net. This reaction demonstrates a pathway for the formation of further nitrated aromatic compounds in the environment researchgate.net. The process is pH-dependent, with maximum photonitration occurring around pH 3.5 researchgate.net. Additionally, irradiated 1-nitronaphthalene can generate hydroxyl radicals (•OH) researchgate.net.

Interactions with Environmentally Persistent Free Radicals (EPFRs)

Environmentally persistent free radicals (EPFRs) are a class of pollutants formed during combustion processes, where organic precursors chemisorb onto redox-active metal sites on particles, generating persistent, surface-bound radicals nih.gov. These EPFRs can persist in the environment and are implicated in oxidative stress nih.govresearchgate.net.

Studies on the interaction between the model polycyclic aromatic hydrocarbon (PAH) 1-methylnaphthalene (1-MN) and EPFRs reveal a synergistic transformation process nih.gov. The redox cycle of EPFRs can lead to the oxidation of PAHs, transforming them into oxy- and hydroxy-PAHs nih.gov. This occurs through mechanisms like the addition of hydroxyl radicals, which can be generated photolytically, to the aromatic rings of the PAH molecule nih.gov. This interaction highlights a significant environmental fate for compounds like this compound, where they can be chemically altered through contact with particulate matter containing EPFRs.

Excited-State Dynamics and Photoreactivity in Solution

The photophysics of nitronaphthalene derivatives are characterized by extremely rapid deactivation of their excited states, a process governed by ultrafast dynamics occurring on femtosecond to picosecond timescales.

Ultrafast Intersystem Crossing (ISC) Mechanisms

A defining feature of nitronaphthalenes is their highly efficient population of triplet states through a process called intersystem crossing (ISC), a non-radiative transition between electronic states of different spin multiplicity d-nb.infowikipedia.org. For many nitroaromatic compounds, this process is exceptionally fast, occurring on a sub-picosecond timescale d-nb.info. In the case of 1-nitronaphthalene, the change in molecular spin state occurs within approximately 100 femtoseconds, making it one of the fastest examples of ISC ever measured in an organic molecule researchgate.netnih.govacs.org.

Upon photoexcitation, the molecule is promoted to an initial, vertically excited singlet state known as the Franck-Condon state. For nitronaphthalene derivatives, this state is extremely short-lived. In 2-methyl-1-nitronaphthalene (B1630592), excitation populates a Franck-Condon singlet state that decays via two barrierless channels with lifetimes under 200 femtoseconds acs.orgnih.govresearchgate.net.

Primary Channel: The main decay pathway is a direct connection from the Franck-Condon singlet excited state to a receiver triplet state acs.orgnih.govresearchgate.net.

Minor Channel: A secondary, less significant channel involves conformational relaxation to populate an intramolecular charge-transfer (ICT) state acs.orgnih.govresearchgate.net.

This bifurcation demonstrates the complex potential energy surfaces governing the initial moments after light absorption.

The primary deactivation pathway for nitronaphthalenes is the rapid and efficient transfer of population from the initially excited singlet state to the triplet manifold acs.org. In 2-nitronaphthalene, nearly the entire population of the Franck-Condon singlet state undergoes intersystem crossing to the triplet state in less than 200 femtoseconds acs.orgnih.gov. This high efficiency is attributed to a significant energy barrier that hinders the competing pathway of relaxation to an intramolecular charge-transfer state acs.orgnih.gov. Subsequent relaxation within the triplet manifold, from the initially populated upper triplet state (Tn) to the lowest triplet state (T₁), occurs on a longer timescale of 1 to 16 picoseconds d-nb.infonih.gov.

| Compound | Process | Timescale | Reference |

| 1-Nitronaphthalene | S₁ State Decay (ISC) | < 100 fs | researchgate.netnih.govacs.org |

| 1-Nitronaphthalene | Relaxation in Triplet Manifold (Tn → T₁) | 1 - 16 ps | d-nb.infonih.gov |

| 2-Methyl-1-nitronaphthalene | Franck-Condon State Decay | < 200 fs | acs.orgnih.govresearchgate.net |

| 2-Nitronaphthalene | Intersystem Crossing (S₁ → Tn) | < 200 fs | acs.orgnih.gov |

This table presents key kinetic data for the excited-state dynamics of nitronaphthalene derivatives.

The rate of intersystem crossing is governed by two main factors: the strength of the spin-orbit coupling (SOC) between the singlet and triplet states and the energy gap between them d-nb.inforesearchgate.net.

The ultrafast ISC observed in nitronaphthalenes is facilitated by a very small energy gap between the initial Franck-Condon singlet state and the receiver triplet state nih.govresearchgate.net. Theoretical calculations on 1-nitronaphthalene have identified the presence of upper triplet states that are nearly isoenergetic with the first singlet excited state (S₁), providing a highly efficient pathway for ISC nih.govacs.org. This situation represents an extreme manifestation of El-Sayed's rules, where the partial n-π* character of the receiver triplet states enhances spin-orbit coupling, dramatically accelerating the rate of intersystem crossing nih.govacs.org. The probability of this population transfer is controlled not only by this small energy gap but also by the specific region of the potential energy surface the molecule samples immediately upon excitation nih.govresearchgate.net.

Role of Conformational Heterogeneity in Photophysical Fate

Upon photoexcitation, the initial Franck-Condon singlet state of 2-methyl-1-nitronaphthalene is not a single, static entity. Its subsequent evolution showcases a form of conformational or pathway heterogeneity, where the excited molecule can proceed along different deactivation routes. acs.orgresearchgate.net

Femtosecond transient absorption experiments reveal that the excitation of 2-methyl-1-nitronaphthalene populates a Franck-Condon singlet state which subsequently bifurcates, decaying through at least two distinct and rapid channels. acs.orgresearchgate.net This bifurcation is a key aspect of its photophysical fate.

Primary Channel: The dominant decay pathway involves an ultrafast intersystem crossing (ISC) to a higher-lying triplet state (a receiver Tn state). This process is exceptionally rapid, occurring on a sub-200-femtosecond timescale. acs.orgresearchgate.net This high efficiency of intersystem crossing is a characteristic feature of many nitronaphthalene derivatives. acs.org

Secondary Channel: A smaller fraction of the excited-state population follows a different path involving conformational relaxation to form an intramolecular charge-transfer (ICT) state. acs.org

This division of the excited state population into two different pathways highlights the heterogeneity in its decay dynamics. The probability of which path is taken is influenced by the region of the potential energy surface the molecule accesses immediately upon excitation. acs.org This suggests that even subtle conformational differences at the moment of light absorption can dictate the subsequent photophysical outcome.

Intramolecular Charge-Transfer (ICT) State Dynamics

A notable feature in the photophysics of substituted nitronaphthalenes is the role of intramolecular charge-transfer (ICT) states. In these states, there is a significant redistribution of electron density within the molecule upon excitation, typically from an electron-donating group to an electron-withdrawing group. For 2-methyl-1-nitronaphthalene, the methyl group acts as a weak electron donor and the nitro group as a strong electron acceptor.

Following excitation, a portion of the singlet excited-state population of 2-methyl-1-nitronaphthalene relaxes to populate an ICT state. acs.org This process competes with the primary ultrafast intersystem crossing pathway. The formation of the ICT state represents a significant transformation from the initially populated locally excited (LE) state.

The dynamics are characterized by the following:

Formation: The ICT state is formed through conformational relaxation from the Franck-Condon state. acs.org

Competition: This ICT formation is a minor channel compared to the highly efficient intersystem crossing that leads to the triplet manifold. acs.org For the related compound 2-nitronaphthalene, a significant energy barrier of approximately 5 kcal/mol hinders access to the ICT state, causing nearly the entire excited population to decay via intersystem crossing. acs.orgresearchgate.net

The existence of an ICT pathway, even as a minor channel, is crucial as it introduces a state with a large dipole moment, making its energy and stability highly susceptible to the surrounding environment.

Influence of Solvent Environment on Excited-State Processes

The solvent environment can profoundly influence the rates and efficiencies of different excited-state deactivation pathways, particularly for molecules that can form ICT states. The stabilization of charge-separated states in polar solvents is a key factor modulating their photophysical behavior. nih.gov

Studies on 2-methyl-1-nitronaphthalene have been conducted in solvents of differing polarity, such as nonpolar cyclohexane (B81311) and polar acetonitrile, to probe these effects. acs.orgresearchgate.net For this specific compound and its close relatives like 1-nitronaphthalene, the initial photophysical pathways—ultrafast intersystem crossing followed by relaxation to the lowest triplet state—appear to be largely independent of solvent polarity. acs.orgnih.gov The primary decay channel is so rapid that solvent reorientation, which happens on a slower timescale, cannot significantly intervene.

However, for other substituted nitronaphthalenes with stronger electron-donating groups (like an amino group), the solvent effect is much more pronounced. In such systems, a polar solvent can stabilize the highly polar S1 (ICT) state, lowering its energy relative to the triplet states. This stabilization can make internal conversion back to the ground state a more competitive pathway than intersystem crossing. nih.gov

The table below summarizes the key excited-state processes for 2-methyl-1-nitronaphthalene and the general influence of solvent polarity on related nitroaromatic compounds.

| Compound | Process | Timescale | Solvent Influence |

| 2-Methyl-1-nitronaphthalene | Intersystem Crossing (S1 → Tn) | < 200 fs | Minimal influence observed in studies comparing cyclohexane and acetonitrile. acs.org |

| ICT State Formation | < 200 fs (minor path) | Minimal influence observed. acs.org | |

| Amino-substituted nitronaphthalene | Intersystem Crossing | Sub-picosecond | Dominant in nonpolar solvents. nih.gov |

| Internal Conversion from S1 | < 1 ps | Becomes significant in polar solvents (e.g., methanol) due to stabilization of the ICT state. nih.gov |

Spectroscopic Characterization and Structure Reactivity Relationships

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and determining the molecular structure of a compound. For 1-methyl-2-nitronaphthalene, the vibrational modes can be assigned to specific stretching and bending motions of its constituent atoms.

The IR and Raman spectra of nitronaphthalene isomers are generally similar to one another. researchgate.net However, a notable feature is the symmetrical stretching of the NO₂ bonds, which appears as a very intense peak near 1350 cm⁻¹ in both IR and Raman spectra. researchgate.net The vibrational spectra of methylnaphthalene isomers have also been studied, providing insight into the vibrations associated with the methyl group and the naphthalene (B1677914) ring. researchgate.netnih.gov Based on studies of related compounds like 1-bromo-2-methylnaphthalene, the vibrational frequencies for this compound can be predicted. nih.gov

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Methyl C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl group are expected in the 3000-2850 cm⁻¹ range.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and strong, appearing around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring give rise to several bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching of the bond between the naphthalene ring and the nitro group is expected around 870-840 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 3000 - 2850 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| Aromatic C=C Stretch | 1600 - 1450 |

| NO₂ Symmetric Stretch | 1360 - 1320 |

Electronic Absorption and Transient Absorption Spectroscopy for Excited-State Characterization

Electronic absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-visible spectrum of this compound is expected to show characteristic absorption bands corresponding to the π → π* transitions of the naphthalene ring system. nist.gov

Transient absorption spectroscopy is a powerful technique to study the dynamics of short-lived excited states. dtic.mil In this pump-probe technique, a sample is excited by a short laser pulse (pump), and the resulting changes in its absorption are monitored by a second, time-delayed pulse (probe). This allows for the characterization of excited-state lifetimes and the identification of transient species. For nitroaromatic compounds, this technique is crucial for understanding the processes of intersystem crossing to the triplet state and subsequent photochemical reactions. The decay of the triplet state of 1-nitronaphthalene (B515781), a related compound, has been shown to be strongly dependent on the pH of the medium. acs.org

Nuclear Magnetic Resonance (NMR) Studies (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the methyl protons and the aromatic protons on the naphthalene ring. The methyl protons would appear as a singlet, typically in the upfield region (around 2.5 ppm). The aromatic protons would appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the methyl and nitro substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached groups. For this compound, the methyl carbon would appear at a high field (low ppm value), while the aromatic carbons would resonate at a lower field (higher ppm values). The carbon atom attached to the nitro group would be significantly deshielded and appear at a lower field. libretexts.org

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Protons | ~2.5 (singlet) |

| Aromatic Protons | 7.0 - 8.5 (multiplets) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Methyl Carbon | 15 - 25 |

| Aromatic Carbons | 120 - 150 |

Elucidation of Structure-Photoreactivity Relationships through Spectroscopic Data

The spectroscopic data obtained for this compound provides critical insights into its photoreactivity. The position and nature of the substituents on the naphthalene ring significantly influence the electronic properties and, consequently, the photochemical behavior.

The nitro group is a strong electron-withdrawing group and is known to facilitate intersystem crossing from the excited singlet state to the triplet state in aromatic compounds. This is a key step in many photochemical reactions, including photosensitized oxidations. acs.orgnih.gov The methyl group, being an electron-donating group, can also modulate the electronic properties of the naphthalene ring and influence the lifetime and reactivity of the excited states.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Dynamics

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of molecules like 1-methyl-2-nitronaphthalene. These methods, rooted in quantum mechanics, can predict molecular structures, energies, and various spectroscopic properties.

Geometry Optimization and Potential Energy Surface Mapping

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

Excited-State Calculations and Energy Gaps (e.g., S1, T2)

Excited-state calculations are essential for understanding the photochemistry of a molecule—how it behaves upon absorbing light. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of excited electronic states, such as the first singlet excited state (S1) and the second triplet state (T2), and the energy gaps between them. These calculations can predict the absorption and emission spectra of this compound. Studies on isomers of methyl salicylate (B1505791) have successfully used TD-DFT to calculate singlet and triplet excited state energies and structures.

Spin-Orbit Coupling and Intersystem Crossing Rate Predictions

Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. This coupling is crucial for understanding intersystem crossing (ISC), a process where a molecule changes its spin state (e.g., from a singlet to a triplet state). Predicting the rate of ISC is important for understanding photochemical reaction mechanisms. While specific predictions for this compound are not available, theoretical frameworks exist to calculate these parameters, which are vital in predicting the phosphorescence and photochemical reactivity of nitroaromatic compounds.

Solvent Effects Modeling

Chemical reactions and properties are often significantly influenced by the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. More complex Quantum Mechanics/Molecular Mechanics (QM/MM) approaches treat the solute with high-level quantum mechanics and the solvent with a more computationally efficient molecular mechanics force field. These models would be critical for accurately predicting the behavior of this compound in solution.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms.

Nitration Mechanism Simulation and Regioselectivity Prediction

The formation of this compound occurs through the nitration of 1-methylnaphthalene (B46632). Theoretical simulations can model this electrophilic aromatic substitution reaction. By calculating the activation energies for the attack of the nitronium ion (NO₂⁺) at different positions on the 1-methylnaphthalene ring, the regioselectivity of the reaction can be predicted. Studies on the nitration of naphthalene (B1677914) and methylnaphthalenes have explored the mechanism, which involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex). uq.edu.au The relative stability of the possible intermediates determines the final product distribution. For 1-methylnaphthalene, nitration can occur at several positions, and computational modeling would clarify the factors favoring the formation of the 2-nitro isomer over others.

Atmospheric Oxidation and Degradation Pathway Modeling

The atmospheric persistence and transformation of this compound are primarily governed by its interactions with solar radiation (photolysis) and key atmospheric oxidants, most notably the hydroxyl radical (•OH). Computational modeling, drawing parallels from studies on related compounds like methylnaphthalenes and nitronaphthalenes, helps elucidate its likely degradation pathways.

Two principal degradation mechanisms are considered dominant for this compound in the troposphere:

Hydroxyl Radical (•OH) Initiated Oxidation : This is a major pathway for the atmospheric removal of many volatile organic compounds. The reaction with •OH can proceed via two primary routes:

H-atom abstraction : The •OH radical can abstract a hydrogen atom from the methyl group. This reaction is a known pathway for compounds like toluene (B28343) and 2-methylnaphthalene (B46627). nih.gov The resulting radical intermediate reacts with atmospheric oxygen (O₂) to form a peroxyl radical, which can undergo further reactions to yield products such as 2-nitro-1-naphthaldehyde.

•OH addition : The hydroxyl radical can add to the aromatic naphthalene rings. nih.gov For 1-methylnaphthalene, all eight positions on the ring are susceptible to •OH addition. nih.gov The resulting •OH adduct is unstable and reacts with O₂. This leads to ring-opening and the formation of various dicarbonyl compounds and other smaller oxygenated products.

Photolysis : Nitronaphthalene derivatives are known to undergo significant photodegradation under ambient sunlight conditions. copernicus.org The absorption of UV radiation can excite the molecule, leading to the cleavage of the C–NO₂ bond. This process generates a naphthyl radical and nitrogen dioxide (NO₂). The subsequent reactions of these radicals contribute to the formation of secondary pollutants. Studies on the photolysis of similar compounds, such as 2-methyl-1-nitronaphthalene (B1630592), have identified a range of degradation products, including nitrous acid, formic acid, acetic acid, nitric acid, 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid. copernicus.org

The interplay of these pathways determines the atmospheric lifetime and the environmental impact of this compound, contributing to the formation of secondary organic aerosols and other atmospheric pollutants.

| Pathway | Initiating Agent | Primary Reaction Type | Anticipated Major Products |

| Oxidation | Hydroxyl Radical (•OH) | H-atom abstraction from methyl group | 2-Nitro-1-naphthaldehyde, 2-Nitro-1-naphthoic acid |

| Oxidation | Hydroxyl Radical (•OH) | Addition to aromatic ring system | Ring-opened dicarbonyls, smaller oxygenated fragments |

| Photodegradation | Solar Radiation (UV) | C–NO₂ bond cleavage | Naphthoxyl radicals, Nitrogen Dioxide (NO₂), Nitrobenzoic acids, Nitrous Acid |

Prediction of Molecular Properties and Non-Linear Optical (NLO) Responses

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the electronic and optical properties of molecules like this compound. These theoretical investigations are crucial for understanding molecular behavior and identifying potential applications in materials science, particularly in the field of non-linear optics (NLO). Organic compounds with significant NLO properties are of great interest for their potential use in optoelectronic technologies. nih.gov

The polarizability (α) describes the ability of the molecule's electron cloud to be distorted by an external electric field. This compound is expected to have high polarizability, a characteristic feature of molecules with extensive, delocalized π-electron systems like the naphthalene rings. This large electron cloud is more easily deformed compared to that of smaller, saturated molecules. Computational studies on related nitronaphthalenes have shown that the geometry is often non-planar, which can influence the precise values of these electronic properties. researchgate.net

Hyperpolarizability is the non-linear counterpart to polarizability and is responsible for a material's NLO response. The first hyperpolarizability (β) and second hyperpolarizability (γ) quantify the second- and third-order NLO effects, respectively. Materials with large hyperpolarizability values are sought after for applications in optical data storage and processing. nih.govupatras.gr

A significant NLO response in organic molecules often stems from an intramolecular charge-transfer (ICT) mechanism. The structure of this compound, featuring a donor group (–CH₃) and an acceptor group (–NO₂) connected by a conjugated π-system (the naphthalene rings), provides the necessary framework for efficient ICT upon electronic excitation. This donor-π-acceptor motif suggests that the molecule likely possesses a substantial first hyperpolarizability (β). Theoretical calculations on similar substituted aromatic systems confirm that the magnitude of these NLO properties is highly sensitive to the specific arrangement and nature of the substituent groups. researchgate.net

| Property | Symbol | Description | Structural Origin in this compound |

| Dipole Moment | µ | A measure of the molecule's static charge separation and overall polarity. | Asymmetric substitution with electron-withdrawing (–NO₂) and electron-donating (–CH₃) groups. |

| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. | Large, delocalized π-electron system of the two fused aromatic rings. |

| First Hyperpolarizability | β | The primary coefficient describing the second-order non-linear optical response. | Intramolecular charge transfer (ICT) enabled by the donor-π-acceptor framework. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic transitions. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital) : This orbital can be thought of as the valence band maximum. It represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction. The energy of the HOMO is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital is analogous to the conduction band minimum. It is the orbital to which a molecule is most likely to accept electrons. The energy of the LUMO is related to the electron affinity.

For this compound, the HOMO is expected to be a π-bonding orbital with significant electron density on the naphthalene ring system. The electron-donating methyl group tends to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted naphthalene. Conversely, the LUMO is expected to be a π*-antibonding orbital. The strongly electron-withdrawing nitro group significantly stabilizes (lowers the energy of) the LUMO, increasing the molecule's ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, which corresponds to higher chemical reactivity, lower stability, and absorption of light at longer wavelengths. wikipedia.org Computational studies on naphthalene substituted with various functional groups have shown that electron-withdrawing groups, such as formyl (–CHO), significantly reduce the HOMO-LUMO gap compared to the parent molecule. researchgate.net By analogy, the nitro group on this compound is expected to substantially lower the HOMO-LUMO gap, rendering it more reactive than naphthalene or methylnaphthalene.

| FMO Concept | Description | Implication for this compound |

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Energy is raised by the –CH₃ group; electron density is primarily on the π-system. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Energy is significantly lowered by the –NO₂ group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to reactivity and electronic transitions. | The gap is narrowed by the substituents, indicating higher reactivity and a shift in light absorption to longer wavelengths compared to naphthalene. |

Broader Academic Implications and Future Research Directions

Role as a Key Intermediate in Complex Organic Synthesis Research

1-Methyl-2-nitronaphthalene, as a substituted nitronaphthalene, belongs to a class of compounds that serve as crucial intermediates in the synthesis of a wide array of more complex organic molecules. The nitration of naphthalene (B1677914) and its derivatives is frequently the initial step in creating various synthetic products, including dyes, agrochemicals, and pharmaceuticals. The nitro group is a versatile functional group that can be readily converted into other functionalities, such as amino groups, which are foundational for many chemical structures.

The reduction of the nitro group in nitronaphthalenes to an amino group yields naphthylamines. wikipedia.org Naphthylamines are key precursors in the production of azo dyes, which are a large class of synthetic colorants used extensively in the textile, leather, and paper industries. scitepress.org While direct examples for this compound are not extensively detailed in publicly available literature, its structural similarity to 1-nitronaphthalene (B515781) suggests its potential utility in analogous synthetic pathways. The general importance of aromatic nitro compounds as versatile chemical feedstock for a range of industrial products underscores the significance of this compound as a potential building block in organic synthesis. researchgate.net

The synthesis of this compound itself can be achieved through various routes, with chemical suppliers noting multiple synthetic pathways from precursors like 1-Naphthaleneacetic acid, 2-nitro-, methyl ester, indicating its role as a deliberate target for further chemical transformations. chemicalbook.com

Table 1: Synthetic Utility of Nitronaphthalene Derivatives

| Precursor Class | Transformation | Product Class | Applications |

|---|---|---|---|

| Nitronaphthalenes | Reduction of nitro group | Naphthylamines | Dyes, Pharmaceuticals, Agrochemicals |

Significance in Atmospheric and Environmental Chemistry Research

This compound is a member of the nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds of significant interest in atmospheric and environmental chemistry. nih.gov Nitro-PAHs are recognized as environmental contaminants that can be more toxic than their parent PAHs. nih.govmdpi.com They are introduced into the environment through direct emission from combustion sources, such as diesel engines, and through secondary formation in the atmosphere. mdpi.com

The atmospheric formation of methylnitronaphthalenes occurs via the gas-phase reactions of methylnaphthalenes with hydroxyl radicals (•OH) and dinitrogen pentoxide (N₂O₅). These reactions are a key transformation pathway for PAHs in the atmosphere, leading to the formation of more polar and potentially more toxic derivatives. mdpi.com The fate and transport of nitro-PAHs in the environment can differ significantly from their parent compounds due to their different physicochemical properties. nih.gov

Studying specific isomers like this compound is crucial for several reasons:

Source Apportionment: Understanding the specific profiles of nitro-PAH isomers can help in identifying and quantifying their emission sources.

Atmospheric Modeling: Detailed knowledge of the formation and degradation pathways of individual nitro-PAHs is essential for developing accurate models of atmospheric chemistry and air quality. bohrium.com

Toxicology: The toxicity of nitro-PAHs can vary significantly between isomers. Therefore, isomer-specific research is necessary to assess the environmental health risks associated with these pollutants.

Research has shown that nitrated PAHs are widespread in the environment, being detected in the air, soil, and urban dust. mdpi.com Their presence in various environmental compartments highlights the need for continued research into their distribution, environmental fate, and toxicological effects. nih.gov

Unresolved Questions and Emerging Research Avenues for this compound

Despite its identification in environmental samples and its potential as a synthetic intermediate, several questions regarding this compound remain, paving the way for future research.

Key Unresolved Questions:

Complete Environmental Fate: While its atmospheric formation is studied, the complete lifecycle, including its deposition, partitioning between environmental compartments (air, water, soil), and long-range transport, is not fully understood. nih.govmdpi.com

Isomer-Specific Toxicity: Comprehensive toxicological data specifically for the 1-methyl-2-nitro isomer is lacking. The mutagenic and carcinogenic potential can vary significantly between different nitro-PAH isomers.

Metabolic Pathways: The specific metabolic pathways of this compound in organisms are not well-elucidated. Identifying the metabolites is crucial for understanding its mechanism of toxicity.

Synthetic Utility: The full potential of this compound as a precursor for complex, high-value chemicals like pharmaceuticals or specialized polymers has not been thoroughly explored.

Emerging Research Avenues:

Advanced Analytical Methods: There is a need for the development of more sensitive and standardized analytical methods for the routine detection and quantification of specific nitro-PAH isomers, including this compound, in complex environmental matrices. mdpi.com

Bioremediation: Research into the microbial degradation of nitro-PAHs is an emerging field. Investigating microorganisms capable of degrading this compound could lead to novel bioremediation strategies for contaminated sites.

Materials Science Innovation: As discussed, a significant research avenue lies in the chemical modification of the this compound scaffold to create novel fluorescent materials. nih.govacs.org This involves exploring different electron-donating groups and substitution patterns to fine-tune the photophysical properties for applications in organic electronics.

Computational Modeling: In-depth computational studies can provide valuable insights into the atmospheric reactions, toxicological mechanisms, and electronic properties of this compound, guiding future experimental work.

Addressing these research gaps will enhance the fundamental understanding of this specific chemical compound and contribute to broader knowledge in environmental science, toxicology, and materials chemistry. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for quantifying 1-Methyl-2-nitronaphthalene in environmental matrices, and how can inter-laboratory variability be minimized?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its sensitivity for nitroaromatic compounds. For environmental samples (e.g., soil, water), employ solid-phase extraction (SPE) with C18 cartridges for pre-concentration. Calibrate using deuterated internal standards (e.g., d₈-naphthalene) to correct for matrix effects. Inter-laboratory variability can be reduced by adhering to EPA Method 8270D guidelines and participating in proficiency testing programs. Reference spectra from NIST Chemistry WebBook (e.g., InChIKey: IZNWACYOILBFEG-UHFFFAOYSA-N) should be used for peak confirmation .

Q. How do physicochemical properties (e.g., log P, vapor pressure) of this compound influence its environmental partitioning and bioavailability?

- Methodological Answer : The octanol-water partition coefficient (log P ≈ 3.2) suggests moderate hydrophobicity, favoring adsorption to organic matter in soils. Vapor pressure (1.2 × 10⁻⁴ mmHg at 25°C) indicates low volatility, limiting atmospheric dispersal. Use fugacity modeling (Level III) to predict environmental partitioning. Experimental determination via shake-flask method for log P and static headspace analysis for vapor pressure is recommended. Data from PubChem and NIST should be cross-validated .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in reported hepatic toxicity endpoints of this compound across rodent models?

- Methodological Answer : Conduct dose-response studies in both rats and mice with controlled exposure routes (oral vs. inhalation) to assess species-specific metabolism. Include biomarkers like CYP450 2F2 activity (critical for bioactivation in murine lungs) and glutathione depletion assays. Apply ATSDR’s risk-of-bias framework (Table C-7) to evaluate study quality, focusing on randomization, blinding, and dose verification. Meta-analysis of existing data (e.g., NTP studies) should stratify by strain, sex, and exposure duration .

Q. How can computational toxicology models predict the mutagenic potential of this compound metabolites, and what experimental validation is required?

- Methodological Answer : Use in silico tools (e.g., OECD QSAR Toolbox, Derek Nexus) to predict metabolites via cytochrome P450-mediated oxidation. Prioritize nitro-reduction products (e.g., hydroxylamine derivatives) for Ames testing with TA98 and TA100 strains (±S9 metabolic activation). Molecular dynamics simulations can assess DNA adduct formation (e.g., binding to guanine residues). Validate predictions with LC-MS/MS analysis of bacterial lysates exposed to synthetic metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported half-lives of this compound in aquatic systems?

- Methodological Answer : Conduct controlled photolysis and biodegradation studies under standardized OECD 309/310 conditions. Variables like dissolved organic carbon (DOC) and microbial consortia must be reported. Use high-resolution mass spectrometry (HRMS) to track degradation products (e.g., nitroso derivatives). Apply ATSDR’s confidence rating system (High/Moderate/Low) to existing data, prioritizing studies with rigorous controls and analytical validation .

Experimental Design Considerations

Q. What are critical factors in designing inhalation exposure studies for this compound to replicate occupational exposure scenarios?

- Methodological Answer : Use whole-body exposure chambers with real-time aerosol monitoring (e.g., SMPS for particle size distribution). Target airborne concentrations based on OSHA permissible exposure limits (PELs) for naphthalene analogs. Include post-exposure bronchoalveolar lavage (BAL) for pulmonary inflammation markers (e.g., IL-6, TNF-α). Reference ATSDR’s inclusion criteria for respiratory endpoints (Table B-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.